molecular formula C20H17N3O3 B11352745 N-(4-methylbenzyl)-3-nitro-N-(pyridin-2-yl)benzamide

N-(4-methylbenzyl)-3-nitro-N-(pyridin-2-yl)benzamide

Cat. No.: B11352745
M. Wt: 347.4 g/mol
InChI Key: SYBAUPDAZPBXEB-UHFFFAOYSA-N
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Description

N-[(4-METHYLPHENYL)METHYL]-3-NITRO-N-(PYRIDIN-2-YL)BENZAMIDE is an organic compound that belongs to the class of aromatic anilides This compound is characterized by the presence of a benzamide group substituted with a nitro group and a pyridin-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-METHYLPHENYL)METHYL]-3-NITRO-N-(PYRIDIN-2-YL)BENZAMIDE typically involves the reaction of 4-methylbenzylamine with 3-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-[(4-METHYLPHENYL)METHYL]-3-NITRO-N-(PYRIDIN-2-YL)BENZAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-[(4-METHYLPHENYL)METHYL]-3-NITRO-N-(PYRIDIN-2-YL)BENZAMIDE involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit the activity of tyrosine kinases by binding to their active sites. This inhibition can disrupt signaling pathways involved in cell proliferation and survival, making it a potential anticancer agent . The compound’s ability to form hydrogen bonds and π-π interactions with its targets is crucial for its activity .

Comparison with Similar Compounds

Similar Compounds

    N-[(4-METHYLPHENYL)METHYL]-3-AMINO-N-(PYRIDIN-2-YL)BENZAMIDE: A reduced form of the compound with an amino group instead of a nitro group.

    N-[(4-CARBOXYLPHENYL)METHYL]-3-NITRO-N-(PYRIDIN-2-YL)BENZAMIDE: An oxidized form with a carboxyl group instead of a methyl group.

    N-[(4-METHYLPHENYL)METHYL]-3-NITRO-N-(PYRIDIN-3-YL)BENZAMIDE: A positional isomer with the pyridinyl group at a different position.

Uniqueness

N-[(4-METHYLPHENYL)METHYL]-3-NITRO-N-(PYRIDIN-2-YL)BENZAMIDE is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties influence its reactivity and interactions with biological targets, making it a valuable compound in both research and industrial applications .

Properties

Molecular Formula

C20H17N3O3

Molecular Weight

347.4 g/mol

IUPAC Name

N-[(4-methylphenyl)methyl]-3-nitro-N-pyridin-2-ylbenzamide

InChI

InChI=1S/C20H17N3O3/c1-15-8-10-16(11-9-15)14-22(19-7-2-3-12-21-19)20(24)17-5-4-6-18(13-17)23(25)26/h2-13H,14H2,1H3

InChI Key

SYBAUPDAZPBXEB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN(C2=CC=CC=N2)C(=O)C3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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